molecular formula C16H25N3O3 B4419170 N-{4-[2-hydroxy-3-(4-methylpiperazin-1-yl)propoxy]phenyl}acetamide

N-{4-[2-hydroxy-3-(4-methylpiperazin-1-yl)propoxy]phenyl}acetamide

Cat. No. B4419170
M. Wt: 307.39 g/mol
InChI Key: SAXWSIBQQXTUIL-UHFFFAOYSA-N
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Description

N-{4-[2-hydroxy-3-(4-methylpiperazin-1-yl)propoxy]phenyl}acetamide, commonly referred to as HMPA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. HMPA belongs to the class of compounds known as phenylacetamides and has been shown to possess a range of biochemical and physiological effects that make it a promising candidate for further study.

Mechanism of Action

Target of Action

The primary target of this compound is tyrosine kinases . Tyrosine kinases are enzymes that can transfer a phosphate group from ATP to a protein in a cell, a process known as phosphorylation. This phosphorylation can activate or deactivate many cellular processes, including cell division, growth, and death .

Mode of Action

The compound interacts with its target, the tyrosine kinases, by specifically inhibiting their activity . It binds to an inactive Abelson tyrosine kinase domain characteristic for this gene through numerous hydrogen bonds, hydrophobic C–H…π and π…π interactions . This binding inhibits the kinase activity, preventing the phosphorylation process and thus altering the cellular processes controlled by these kinases .

Biochemical Pathways

The inhibition of tyrosine kinases affects multiple biochemical pathways. The exact pathways affected can depend on the specific type of tyrosine kinase that is inhibited. In general, tyrosine kinases are involved in many cellular processes, including the regulation of cell growth and division. Therefore, inhibiting these enzymes can have a significant impact on these processes .

Pharmacokinetics

One related compound, zl0516, has demonstrated impressive in vivo efficacy and overall promising pharmacokinetic properties

Result of Action

The result of the compound’s action is the inhibition of tyrosine kinase activity, which can lead to alterations in cell growth and division . This can have therapeutic effects in diseases where these processes are dysregulated, such as in certain types of leukemia .

properties

IUPAC Name

N-[4-[2-hydroxy-3-(4-methylpiperazin-1-yl)propoxy]phenyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25N3O3/c1-13(20)17-14-3-5-16(6-4-14)22-12-15(21)11-19-9-7-18(2)8-10-19/h3-6,15,21H,7-12H2,1-2H3,(H,17,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAXWSIBQQXTUIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)OCC(CN2CCN(CC2)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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